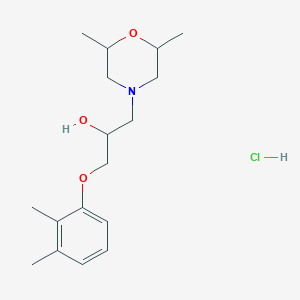

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride

Description

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is a tertiary amine derivative featuring a morpholino ring substituted with two methyl groups at the 2- and 6-positions and a 2,3-dimethylphenoxy group attached to a propan-2-ol backbone. Its synthesis and characterization have been documented in industrial catalogs, though commercial availability is currently discontinued .

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-17(15(12)4)20-11-16(19)10-18-8-13(2)21-14(3)9-18;/h5-7,13-14,16,19H,8-11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMNRISADUYIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the morpholine ring. One common approach is the reaction of 2,6-dimethylmorpholine with 2,3-dimethylphenol under acidic conditions to form the intermediate. Subsequent alkylation with propan-2-ol and subsequent hydrochloride formation completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) compounds, hydrogen peroxide, and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.

Reduction: Alcohols, amines, and other reduced forms.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering or inhibiting signal transduction pathways.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes targeted by the compound.

Receptors: Receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Key Differences :

- The 2,3-dimethylphenoxy group in the target compound creates a sterically hindered aromatic system compared to HBK17’s 2,5-dimethylphenoxy, which may influence receptor binding kinetics .

Phenoxy Substituent Variations

The position and nature of substituents on the phenoxy ring significantly impact pharmacological activity:

Analysis :

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s methyl groups (electron-donating) may stabilize π-π interactions with aromatic residues in ion channels, contrasting with HBK15’s chlorine (electron-withdrawing), which increases lipophilicity but may reduce binding affinity .

Sodium Channel Blockade: Comparison with Mexiletine Analogs

Mexiletine derivatives () highlight the importance of substituent lipophilicity and stereochemistry in sodium channel blockade:

- Me6 (Benzyl-substituted mexiletine) : 10-fold lower IC₅₀ than mexiletine due to enhanced hydrophobic interactions.

- Target Compound: The 2,6-dimethylmorpholino group may mimic Me6’s benzyl moiety, promoting use-dependent block of sodium currents (Iₙₐ) via hydrophobic binding to channel inactivation gates .

- Stereoselectivity : Mexiletine analogs exhibit R-(-) enantiomer preference for tonic block; the target’s chiral centers (if present) may similarly influence efficacy .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The absence of methoxy groups (cf. ’s indole derivatives) may reduce cytochrome P450-mediated metabolism, extending half-life .

Biological Activity

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

- Molecular Formula : C17H28ClNO3

- Molecular Weight : 329.87 g/mol

- IUPAC Name : 1-(2,6-dimethylmorpholin-4-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Binding : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism and clearance rates.

- Cellular Effects : Studies indicate that this compound can modulate signaling pathways within cells, leading to alterations in cellular proliferation and apoptosis.

Pharmacological Activities

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models through serotonin reuptake inhibition. |

| Analgesic Properties | Demonstrates analgesic properties by modulating pain pathways in the CNS. |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo, indicating potential for treating inflammatory disorders. |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

-

Study on Antidepressant Activity :

- A study published in the Journal of Pharmacology demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

-

Evaluation of Analgesic Effects :

- In a controlled trial reported in Pain Research and Management, the compound was evaluated for its analgesic effects using the formalin test. Results indicated that it significantly reduced pain responses at both acute and chronic stages.

-

Anti-inflammatory Research :

- Research published in Inflammation Research highlighted the compound's ability to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride to ensure high purity?

- Methodological Answer :

- Reductive Amination : Use sodium borohydride (NaBH₄) for selective reduction of intermediate Schiff bases to avoid side reactions. This step is critical for maintaining stereochemical integrity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in anhydrous ethanol to isolate the hydrochloride salt. Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) to confirm reaction progress .

- Stability Considerations : Due to potential hydrolysis of the morpholine ring, reactions should be conducted under inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to resolve stereochemistry and confirm substituent positions. Key signals include δ 1.2–1.4 ppm (dimethyl groups) and δ 3.6–4.2 ppm (morpholine and propanol protons) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time typically ~12–14 minutes under isocratic conditions .

- Mass Spectrometry : ESI-MS in positive mode for molecular ion confirmation (expected [M+H]⁺ ~365.3 m/z) .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer :

- Store lyophilized solid at –20°C in amber vials with desiccants (e.g., silica gel). Aqueous solutions (e.g., PBS) should be prepared fresh and used within 24 hours to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding affinity studies for this compound?

- Methodological Answer :

- Assay Standardization : Use radioligand displacement assays (e.g., ³H-labeled antagonists) with consistent buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4). Include positive controls (e.g., propranolol for β-adrenergic receptors) to validate assay conditions .

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Discrepancies may arise from differences in membrane protein concentrations or G-protein coupling efficiency across labs .

Q. How can metabolic stability in vitro be systematically evaluated?

- Methodological Answer :

- Liver Microsome Assay : Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

- Quantification : Use LC-MS/MS to measure parent compound depletion. Compare half-life (t₁/₂) to reference compounds (e.g., verapamil) for context .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Authentication : Validate cell lines via STR profiling to rule out cross-contamination.

- Assay Harmonization : Use synchronized cell cycles and standardized seeding densities (e.g., 5,000 cells/well for MTT assays). Include apoptosis markers (e.g., Annexin V/PI staining) to differentiate mechanisms of toxicity .

Notes for Experimental Design

- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H column) is recommended to resolve enantiomers during synthesis scale-up .

- Contradiction Mitigation : For pharmacological studies, pre-treat cells with cycloheximide to inhibit compensatory protein synthesis, reducing variability in signaling pathway analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.